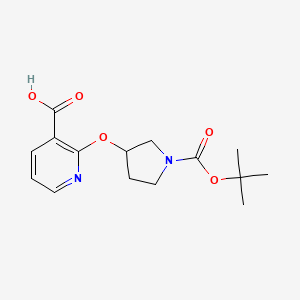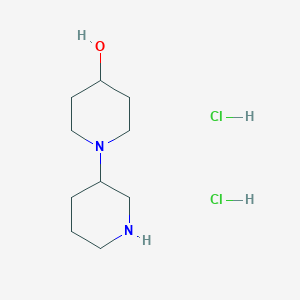
5-氨基噻唑-4-羧酸甲酯
描述
“Methyl 5-aminothiazole-4-carboxylate” is an organic compound with the CAS Number: 1239464-24-4 . It has a molecular weight of 159.19 and its Inchi Code is 1S/C5H7N2O2S/c1-9-5 (8)3-4 (6)10-2-7-3/h2,10H,6H2,1H3 .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, which includes “Methyl 5-aminothiazole-4-carboxylate”, involves the use of FTIR and NMR (1H and 13C) . The reaction mixture is stirred and refluxed for 12 hours . The yield is around 50%, with a melting point of 196–198 °C .
Molecular Structure Analysis
The molecular structure of “Methyl 5-aminothiazole-4-carboxylate” can be represented by the Inchi Code 1S/C5H7N2O2S/c1-9-5 (8)3-4 (6)10-2-7-3/h2,10H,6H2,1H3 .
Physical And Chemical Properties Analysis
“Methyl 5-aminothiazole-4-carboxylate” has a molecular weight of 159.19 . It is stored at a temperature of 28 C .
科学研究应用
抗菌应用
氨基噻唑化合物,包括甲基5-氨基噻唑-4-羧酸酯等衍生物,因其抗菌特性而被广泛应用。 它们可以作为合成具有抗菌活性的杂环类似物的起始原料,这对于开发对抗耐药细菌菌株的新型抗生素至关重要 .
抗真菌应用
这些化合物还表现出抗真菌特性,使其在农业和医药领域中具有价值,用于控制真菌感染。 它们抑制了黄单胞菌等病原体的生长,黄单胞菌会导致植物病害 .
抗HIV应用
氨基噻唑已被证明具有作为抗HIV药物的潜力。 它们的结构特征使它们能够干扰HIV的复制周期,为开发新型抗逆转录病毒药物提供了潜在途径 .
抗氧化特性
氨基噻唑的抗氧化特性使其成为治疗氧化应激是致病因素的疾病的候选药物。 它们可以帮助减轻自由基造成的损害 .
抗肿瘤和抗癌作用
已经发现一些氨基噻唑衍生物具有抗肿瘤和抗癌活性。 它们可以在癌细胞中诱导细胞毒性,为癌症治疗研究提供了基础 .
驱虫药和血吸虫病药
这些化合物用作驱虫药和血吸虫病药,对于治疗人类和动物的寄生虫感染至关重要 .
抗炎和镇痛药
由于氨基噻唑具有抗炎和镇痛特性,因此可用于开发缓解疼痛和减少炎症的药物 .
结核病治疗
已发现氨基噻唑的特定衍生物可以抑制结核分枝杆菌,表明它们可用于治疗结核病。 例如,2-氨基-5-苄基噻唑-4-羧酸甲酯已显示出对结核分枝杆菌具有活性。 结核分枝杆菌 .
安全和危害
When handling “Methyl 5-aminothiazole-4-carboxylate”, suitable protective equipment should be worn . Contact with skin, eyes, and clothing should be avoided . In case of skin contact, wash immediately with plenty of soap and water . If it comes into contact with the eyes, bathe the eye with running water for 15 minutes .
生化分析
Biochemical Properties
Methyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function .
Cellular Effects
Methyl 5-aminothiazole-4-carboxylate exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and proliferation . These effects highlight the potential of Methyl 5-aminothiazole-4-carboxylate as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-aminothiazole-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site and thereby blocking the enzymatic reaction . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-aminothiazole-4-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 5-aminothiazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-aminothiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Methyl 5-aminothiazole-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 5-aminothiazole-4-carboxylate within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are important factors that determine its biological activity and therapeutic potential.
Subcellular Localization
Methyl 5-aminothiazole-4-carboxylate exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Methyl 5-aminothiazole-4-carboxylate is a key factor that determines its biological activity and therapeutic potential.
属性
IUPAC Name |
methyl 5-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNJGCAOEGZZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696175 | |
| Record name | Methyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239464-24-4 | |
| Record name | Methyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)
![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)








![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)
